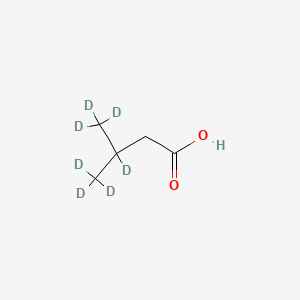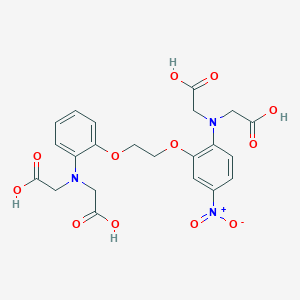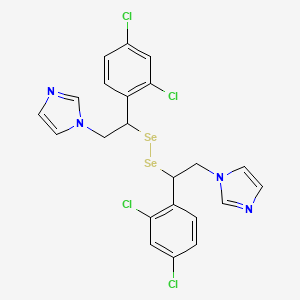
4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is a complex organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This particular compound features a quinolinone core with a methyl group at the 1-position and an undecenyl side chain at the 2-position, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- typically involves multi-step organic reactions. One common method starts with the preparation of the quinolinone core through the cyclization of an appropriate precursor. The undecenyl side chain can be introduced via a coupling reaction, such as a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability. Key factors include the choice of solvents, temperature control, and the use of catalysts to drive the reactions to completion.
化学反应分析
Types of Reactions
4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学研究应用
4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolinone core can bind to active sites, inhibiting or modulating the activity of the target. The undecenyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
4(1H)-Quinolinone: The parent compound without the methyl and undecenyl substitutions.
1-Methyl-4(1H)-Quinolinone: A similar compound with only the methyl group at the 1-position.
2-(5Z)-5-Undecen-1-yl-4(1H)-Quinolinone: A compound with only the undecenyl side chain at the 2-position.
Uniqueness
4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is unique due to the combination of the quinolinone core, the methyl group, and the undecenyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C21H29NO |
|---|---|
分子量 |
311.5 g/mol |
IUPAC 名称 |
1-methyl-2-[(Z)-undec-5-enyl]quinolin-4-one |
InChI |
InChI=1S/C21H29NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h7-8,12-13,15-17H,3-6,9-11,14H2,1-2H3/b8-7- |
InChI 键 |
JWKBGGZMJGQAIK-FPLPWBNLSA-N |
手性 SMILES |
CCCCC/C=C\CCCCC1=CC(=O)C2=CC=CC=C2N1C |
规范 SMILES |
CCCCCC=CCCCCC1=CC(=O)C2=CC=CC=C2N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402212.png)



![(4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12402230.png)




![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)


